2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C15H14FN5O2S and its molecular weight is 347.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-fluorophenyl)acetamide is a notable derivative within the triazolo-pyrimidine class. Its structural complexity and functional groups suggest significant potential in medicinal chemistry, particularly in the realms of anticancer and antibacterial activities. This article reviews the biological activities associated with this compound, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The molecular formula of the compound is C15H14FN5O2S, with a molecular weight of approximately 347.4 g/mol. The compound features a triazolo-pyrimidine core, a thioether linkage, and an acetamide functional group, which are critical for its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit potent anticancer properties. A study demonstrated that derivatives of triazolo[3,4-b][1,3,4]thiadiazines can inhibit tubulin polymerization and disrupt microtubule networks in cancer cells such as A549 and MCF-7 lines. The most effective compounds showed IC50 values below 64.5 μg/mL against MCF-7 cells .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (μg/mL) | Mechanism |
---|---|---|---|
Compound 9b | MCF-7 | <64.5 | Inhibits tubulin polymerization |
Compound 52c | MDA-MB-231 | Not specified | Disrupts microtubule network |
Compound 52e | A549 | Not specified | Induces apoptosis |
Enzyme Inhibition
Compounds with similar structures have been shown to inhibit various enzymes critical in cancer progression and other diseases. Specifically, the following enzymes have been targeted:
- Aromatase: Inhibition leads to reduced estrogen levels, beneficial in hormone-dependent cancers.
- Carbonic Anhydrase: Inhibition can affect tumor pH regulation.
- Cholinesterase: Implications for neurodegenerative conditions.
These inhibitory effects suggest a multifaceted mechanism of action for compounds in this class .
Pharmacokinetics
In silico studies have provided insights into the pharmacokinetic properties of this compound. These studies indicate favorable absorption characteristics and potential bioavailability due to its structural features. The presence of polar functional groups enhances solubility while maintaining lipophilicity necessary for cell membrane penetration .
Case Studies
Several case studies have highlighted the efficacy of triazolo derivatives in clinical settings:
- Breast Cancer Treatment: A clinical trial involving triazolo derivatives showed promising results in reducing tumor size in patients with advanced breast cancer.
- Antibacterial Efficacy: Compounds were tested against several pathogenic bacteria strains (e.g., E. coli and S. aureus), demonstrating significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
特性
IUPAC Name |
2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2S/c1-8-9(2)21-14(18-13(8)23)19-20-15(21)24-7-12(22)17-11-5-3-10(16)4-6-11/h3-6H,7H2,1-2H3,(H,17,22)(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOUTJHZJBZPFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。